
Morphanthridine, 5,6-dihydro-5-(2-piperidinoethyl)-, dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Morphanthridine, 5,6-dihydro-5-(2-piperidinoethyl)-, dihydrochloride is a chemical compound with the molecular formula C21H28Cl2N2 It is a derivative of the morphanthridine class of compounds, which are known for their diverse biological activities
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Morphanthridine, 5,6-dihydro-5-(2-piperidinoethyl)-, dihydrochloride typically involves the reaction of 5,6-dihydro-5-(2-piperidinoethyl)-morphanthridine with hydrochloric acid to form the dihydrochloride salt. The reaction conditions often include:
Solvent: Ethanol or methanol
Temperature: Room temperature to reflux
Reaction Time: Several hours to overnight
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include:
Batch or continuous flow reactors: to ensure consistent product quality
Purification steps: such as recrystallization or chromatography to obtain the pure dihydrochloride salt
化学反応の分析
Types of Reactions
Morphanthridine, 5,6-dihydro-5-(2-piperidinoethyl)-, dihydrochloride can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding N-oxide derivatives
Reduction: Reduction of the piperidine ring to form secondary amines
Substitution: Nucleophilic substitution reactions on the piperidine ring
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine
Major Products Formed
Oxidation: N-oxide derivatives
Reduction: Secondary amines
Substitution: Alkylated or acylated derivatives
科学的研究の応用
Morphanthridine, 5,6-dihydro-5-(2-piperidinoethyl)-, dihydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules
Biology: Studied for its potential interactions with biological macromolecules
Medicine: Investigated for its pharmacological properties and potential therapeutic uses
Industry: Utilized in the development of new materials and chemical processes
作用機序
The mechanism of action of Morphanthridine, 5,6-dihydro-5-(2-piperidinoethyl)-, dihydrochloride involves its interaction with specific molecular targets. These may include:
Receptors: Binding to neurotransmitter receptors in the nervous system
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways
Ion Channels: Modulation of ion channel activity, affecting cellular signaling
類似化合物との比較
Similar Compounds
Morphine: An opioid analgesic with a similar core structure but different functional groups
Codeine: Another opioid with structural similarities but distinct pharmacological properties
Papaverine: A vasodilator with a related chemical structure
Uniqueness
Morphanthridine, 5,6-dihydro-5-(2-piperidinoethyl)-, dihydrochloride is unique due to its specific substitution pattern and the presence of the piperidinoethyl group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and development.
特性
CAS番号 |
110531-90-3 |
|---|---|
分子式 |
C21H28Cl2N2 |
分子量 |
379.4 g/mol |
IUPAC名 |
5-(2-piperidin-1-ylethyl)-6,11-dihydrobenzo[c][1]benzazepine;dihydrochloride |
InChI |
InChI=1S/C21H26N2.2ClH/c1-6-12-22(13-7-1)14-15-23-17-20-10-3-2-8-18(20)16-19-9-4-5-11-21(19)23;;/h2-5,8-11H,1,6-7,12-17H2;2*1H |
InChIキー |
SEHWPBKATSKHOF-UHFFFAOYSA-N |
正規SMILES |
C1CCN(CC1)CCN2CC3=CC=CC=C3CC4=CC=CC=C42.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


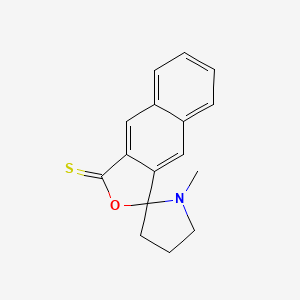

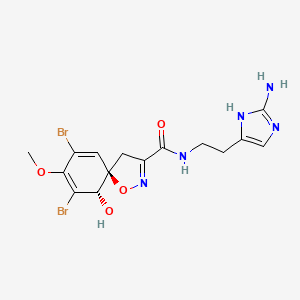
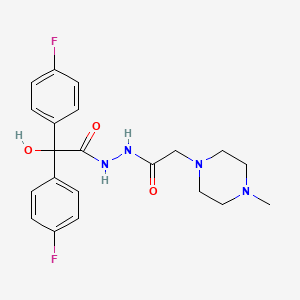
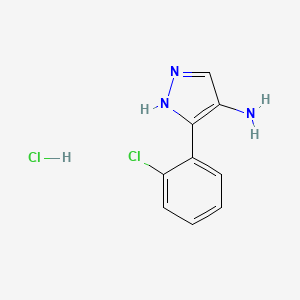
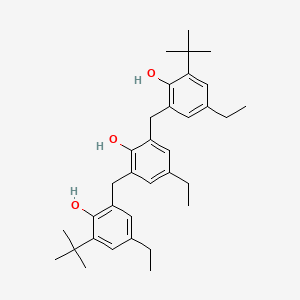
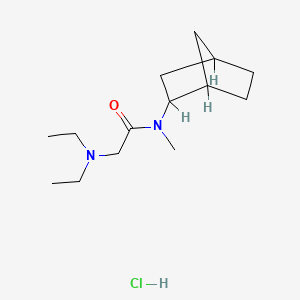
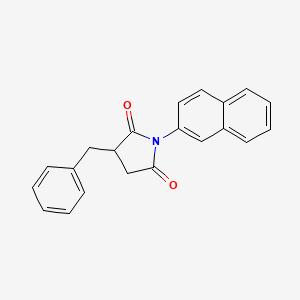

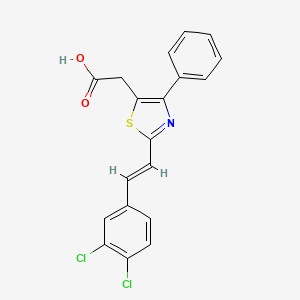
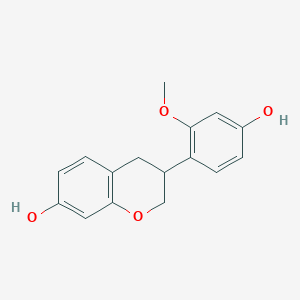

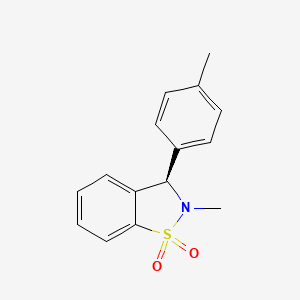
![N'-[2-[2-(2-aminoethylamino)ethylamino]ethyl]ethane-1,2-diamine;decanoic acid](/img/structure/B12737451.png)
